3-Methoxy vs. 4-Nitro: Superior Anticancer Potency in MCF-7 Breast Cancer Cells
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) demonstrates significantly higher potency against the MCF-7 human breast cancer cell line compared to its close analog, 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc). The IC50 value for 3-MBTSc is 2.743 µg/mL, whereas 4-NBTSc exhibits an IC50 of 7.081 µg/mL [1]. This indicates that 3-MBTSc is approximately 2.6 times more potent than 4-NBTSc in this model. In a separate study, 3-MBTSc achieved 50.42% growth inhibition of B16-F0 melanoma cells [2].
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.743 µg/mL (MCF-7) |
| Comparator Or Baseline | 4-Nitrobenzaldehyde thiosemicarbazone: IC50 = 7.081 µg/mL (MCF-7) |
| Quantified Difference | 2.6-fold lower IC50 (higher potency) |
| Conditions | MCF-7 human breast cancer cell line, MTT assay |
Why This Matters
This quantitative potency advantage directly translates to lower effective concentrations required for downstream experiments, reducing compound usage and potential off-target effects.
- [1] Sibuh, B. Z., Taneja, P., & Khanna, S. (2020). Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line. bioRxiv. View Source
- [2] Sibuh, B. Z., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Biomedicines, 9(10), 1375. View Source
